Cas no 23220-52-2 (meso-2,3-Diaminosuccinic Acid)

meso-2,3-Diaminosuccinic Acid structure
meso-2,3-Diaminosuccinic Acid structure
Product name:meso-2,3-Diaminosuccinic Acid
CAS No:23220-52-2
MF:C4H8N2O4
Molecular Weight:148.11732
MDL:MFCD00037765
CID:276253
PubChem ID:24894052

meso-2,3-Diaminosuccinic Acid 化学的及び物理的性質

名前と識別子

    • (2R,3S)-2,3-Diaminosuccinic acid
    • D-Aspartic acid,3-amino-, (3S)-rel-
    • M-À,Á-DIAMINOSUCCINIC ACID
    • NULL
    • (2R,3S)-diaminosuccinic acid
    • (2S,3R)-3-aminoaspartic acid
    • (3R)-3-Amino-L-aspartic acid
    • Einecs 245-500-1
    • erythro-3-aminoaspartic acid
    • meso-2,3-Diamino-bernsteinsaeure
    • meso-2,3-diaminosuccinic acid
    • meso-2,3-diamino-succinic acid
    • Mesodiaminobernsteinsaeure
    • 50817-04-4
    • (2R, 3S)-2, 3-diaminobutanedioic acid
    • DTXSID701307806
    • AM82549
    • 23220-52-2
    • SCHEMBL468084
    • (2R,3S)-2,3-Diaminosuccinicacid
    • AS-62657
    • D-Aspartic acid, 3-amino-, (3S)-rel-
    • Meso-alpha, beta-diaminosuccinic acid
    • YAA22052
    • (2R,3S)-2,3-diaminobutanedioic acid
    • Meso-2 3-diaminosuccinic acid
    • m-Alpha,alpha-diaminosuccinic acid
    • AKOS006339495
    • PGNYNCTUBKSHHL-XIXRPRMCSA-N
    • meso-2,3-Diaminosuccinic Acid
    • MDL: MFCD00037765
    • インチ: InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+
    • InChIKey: PGNYNCTUBKSHHL-XIXRPRMCSA-N
    • SMILES: [C@H]([C@H](C(=O)O)N)(C(=O)O)N

計算された属性

  • 精确分子量: 148.04840674g/mol
  • 同位素质量: 148.04840674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 139
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -7
  • トポロジー分子極性表面積: 127Ų

meso-2,3-Diaminosuccinic Acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38

meso-2,3-Diaminosuccinic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D6796-5G
meso-2,3-Diaminosuccinic Acid
23220-52-2
5G
¥4330.74 2022-02-24
Chemenu
CM192127-5g
(2R,3S)-2,3-diaminosuccinic acid
23220-52-2 95%
5g
$561 2021-06-09
Chemenu
CM192127-5g
(2R,3S)-2,3-diaminosuccinic acid
23220-52-2 95%
5g
$561 2022-09-29
Chemenu
CM192127-250mg
(2R,3S)-2,3-diaminosuccinic acid
23220-52-2 95%
250mg
$132 2024-07-28
TRC
D417565-1000mg
meso-2,3-Diaminosuccinic Acid
23220-52-2
1g
$529.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-AE421-250mg
meso-2,3-Diaminosuccinic Acid
23220-52-2 95%
250mg
¥874.0 2022-02-28
eNovation Chemicals LLC
D746782-100mg
D-Aspartic acid, 3-amino-, (3S)-rel-
23220-52-2 95%
100mg
$155 2025-03-11
eNovation Chemicals LLC
D746782-0.25g
D-Aspartic acid, 3-amino-, (3S)-rel-
23220-52-2 95%
0.25g
$230 2023-09-02
TRC
D417565-100mg
meso-2,3-Diaminosuccinic Acid
23220-52-2
100mg
$92.00 2023-05-18
TRC
D417565-250mg
meso-2,3-Diaminosuccinic Acid
23220-52-2
250mg
$178.00 2023-05-18

meso-2,3-Diaminosuccinic Acid 関連文献

meso-2,3-Diaminosuccinic Acidに関する追加情報

Recent Advances in the Study of meso-2,3-Diaminosuccinic Acid (CAS: 23220-52-2): A Comprehensive Research Brief

meso-2,3-Diaminosuccinic Acid (DASA, CAS: 23220-52-2) is a chiral diamine dicarboxylic acid with significant potential in chemical biology and pharmaceutical applications. Recent studies have highlighted its role as a versatile building block for the synthesis of complex molecules, including peptidomimetics, metal chelators, and enzyme inhibitors. This research brief synthesizes the latest findings on DASA, focusing on its chemical properties, biological activities, and emerging applications in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of DASA as a scaffold for designing novel inhibitors of metalloproteinases. Researchers demonstrated that DASA-derived compounds exhibit high affinity for zinc-binding sites in matrix metalloproteinases (MMPs), offering a promising avenue for treating cancers and inflammatory diseases. The study utilized X-ray crystallography and molecular docking to elucidate the binding mechanisms, revealing key interactions between DASA's amino and carboxyl groups and the enzyme's active site.

In the realm of antibiotic development, a 2024 paper in ACS Infectious Diseases reported the synthesis of DASA-conjugated sideromycins, which exploit bacterial iron uptake systems for targeted drug delivery. These hybrid molecules showed enhanced potency against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii, with minimal cytotoxicity to human cells. The study attributed this selectivity to DASA's ability to mimic natural siderophores while maintaining stability in physiological conditions.

Advances in synthetic methodology have also been achieved, as evidenced by a recent Organic Letters publication (2024) describing an enantioselective synthesis of DASA derivatives using asymmetric hydrogenation. This breakthrough addresses previous challenges in obtaining optically pure forms of DASA, which is crucial for structure-activity relationship studies. The new catalytic system achieved >99% ee and 85% yield, representing a significant improvement over traditional resolution techniques.

From a pharmaceutical formulation perspective, DASA has shown promise as a stabilizing excipient for biologic drugs. A 2023 study in the International Journal of Pharmaceutics demonstrated that DASA-based buffers maintain the conformational stability of monoclonal antibodies under stress conditions better than conventional histidine buffers. This property is attributed to DASA's unique zwitterionic character and hydrogen-bonding capacity at physiological pH.

Looking forward, several clinical trials are investigating DASA-containing compounds for neurological disorders. Preclinical data suggest that DASA derivatives can cross the blood-brain barrier and modulate glutamatergic signaling, potentially offering new treatments for Alzheimer's disease and epilepsy. These developments position DASA as a molecule of growing importance in both small-molecule and biologic therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:23220-52-2)meso-2,3-Diaminosuccinic Acid
A971924
Purity:99%
はかる:1g
Price ($):224.0